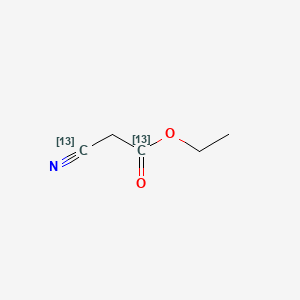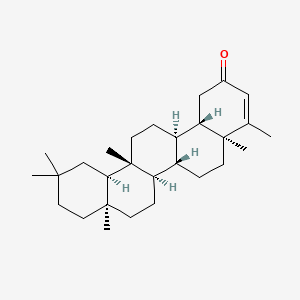
2-Oxofriedel-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxofriedel-3-ene is a chemical compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. They are known for their complex molecular structures and significant biological activities. This compound is specifically a friedelane-type triterpenoid, which is characterized by its unique pentacyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxofriedel-3-ene typically involves the cyclization of squalene or its derivatives. The process can be carried out through various methods, including:
Acid-catalyzed cyclization: This method involves the use of strong acids like sulfuric acid or hydrochloric acid to catalyze the cyclization of squalene.
Enzymatic cyclization: Certain enzymes, such as oxidosqualene cyclase, can facilitate the cyclization of squalene to form this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of natural sources, such as plants belonging to the Celastraceae and Hippocrateaceae families. The extraction process typically involves:
Solvent extraction: Using organic solvents like ethanol or methanol to extract the compound from plant material.
Chromatographic purification: Employing techniques like column chromatography or high-performance liquid chromatography (HPLC) to purify the extracted compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxofriedel-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as 3β-friedelinol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and Lewis acids (e.g., aluminum chloride, AlCl₃) are employed in Friedel-Crafts alkylation and acylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms like 3β-friedelinol.
Substitution: Substituted derivatives with various functional groups attached to the core structure.
Scientific Research Applications
2-Oxofriedel-3-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities.
Industry: Utilized in the production of natural products and as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Oxofriedel-3-ene involves its interaction with various molecular targets and pathways. It is known to:
Modulate enzyme activity: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with cellular receptors: Bind to receptors on cell surfaces, influencing cellular signaling and function.
Induce autophagy: Enhance autophagic processes, which can contribute to its pharmacological effects, such as reducing inflammation.
Comparison with Similar Compounds
2-Oxofriedel-3-ene can be compared with other similar triterpenoids, such as:
Friedelin: Another friedelane-type triterpenoid with similar biological activities but differing in its oxidation state.
3β-Friedelinol: A reduced form of friedelin with distinct pharmacological properties.
Betulin: A lupane-type triterpenoid with a different core structure but similar biological activities.
The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H44O |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4aS,6aS,6aR,6bR,8aS,12aR,14aR,14bS)-4,4a,6a,8a,11,11-hexamethyl-5,6,6a,6b,7,8,9,10,12,12a,13,14,14a,14b-tetradecahydro-1H-picen-2-one |
InChI |
InChI=1S/C28H44O/c1-18-15-19(29)16-23-21-8-12-28(6)22(20(21)7-11-27(18,23)5)9-10-26(4)14-13-25(2,3)17-24(26)28/h15,20-24H,7-14,16-17H2,1-6H3/t20-,21+,22+,23-,24+,26-,27+,28+/m0/s1 |
InChI Key |
KYLFWHBOONKSGW-WOQMBKDMSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@H]3CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C |
Canonical SMILES |
CC1=CC(=O)CC2C1(CCC3C2CCC4(C3CCC5(C4CC(CC5)(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
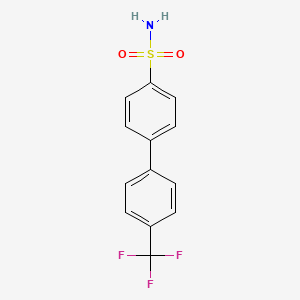
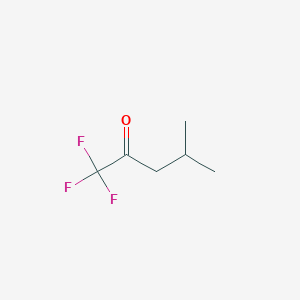
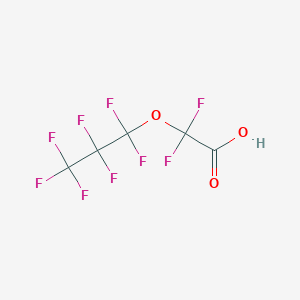
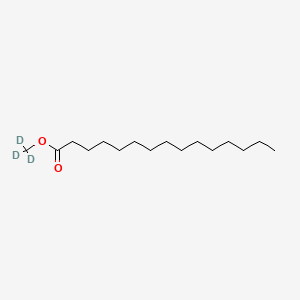
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
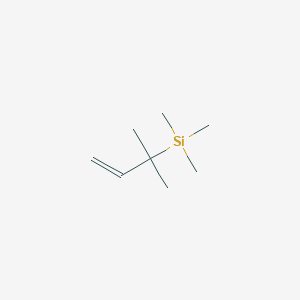
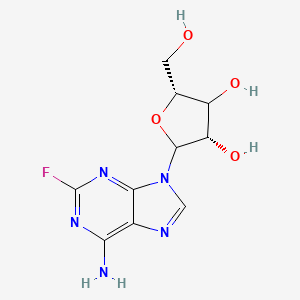
![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)

![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)
